4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride is a complex chemical compound with significant implications in medicinal chemistry, particularly as an inhibitor of Janus kinase 2 (JAK2). This compound is characterized by its ability to selectively inhibit JAK2 over other kinases, such as JAK1, JAK3, and TYK2, making it a potential candidate for therapeutic applications in diseases associated with aberrant JAK2 signaling, including certain types of cancer and autoimmune disorders.
The compound is cataloged with the CAS number 1092499-93-8 and has been documented in various chemical databases, including PubChem and the EPA's DSSTox database. These resources provide extensive data on its chemical properties, synthesis methods, and biological activities.
The synthesis of 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride typically involves multi-step organic reactions. The key steps include:
The synthetic routes often utilize organic solvents and catalysts under controlled temperature conditions to optimize yield and purity. Industrial-scale production may involve automated systems for precise control over reaction parameters.
The molecular structure of 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride can be represented by its InChI string:
The molecular weight of this compound is approximately 563.5 g/mol. Its chemical formula includes elements such as carbon (C), hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl).
The compound's reactivity primarily revolves around its ability to form complexes with ATP within the active site of JAK2. It competes with ATP for binding, thereby inhibiting the kinase activity essential for downstream signaling pathways.
In vitro studies have demonstrated that this compound effectively reduces phosphorylation levels of target proteins involved in JAK2 signaling pathways. This inhibition can lead to decreased cell proliferation in certain cancer cell lines where JAK2 is overactive .
The mechanism of action involves competitive inhibition where 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-y]phenyl]methyl]morpholine;dihydrochloride binds to the ATP-binding site of JAK2. This prevents ATP from binding and subsequently halts the phosphorylation of downstream targets critical for cell signaling .
Research indicates that this compound exhibits high specificity for JAK2 compared to other kinases, which is crucial for minimizing off-target effects in therapeutic applications .
This compound is typically presented as a dihydrochloride salt, which enhances its solubility in aqueous environments. It has a melting point that varies depending on the form but generally falls within standard ranges for similar compounds.
Key chemical properties include:
The primary applications of 4-[[2,6-difluoro-4-[3-(1-piperidin-4-yylpyrazol -4-y]phenyl]methyl]morpholine;dihydrochloride are in biomedical research and drug development:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1